molecular formula C19H21N5O2 B2789168 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876902-05-5

4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2789168
CAS RN: 876902-05-5
M. Wt: 351.41
InChI Key: MLGHKCBYMYWRBL-UHFFFAOYSA-N
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Description

4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. This compound has been extensively studied due to its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and inflammation.

Mechanism of Action

4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 is a selective adenosine A2A receptor antagonist. Adenosine is a neurotransmitter that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The A2A receptor is found primarily in the brain and is involved in the regulation of dopamine release. By blocking the A2A receptor, this compound 58261 increases dopamine release, which can improve motor function in Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound 58261 can improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, this compound 58261 has been shown to have neuroprotective effects in animal models of these diseases. This compound 58261 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 is its selectivity for the A2A receptor. This makes it a useful tool for studying the role of the A2A receptor in various physiological processes. Additionally, this compound 58261 has been well-characterized in animal models, which makes it a useful tool for studying the effects of A2A receptor blockade in vivo. One limitation of this compound 58261 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261. One area of interest is the development of more potent and selective A2A receptor antagonists. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 58261 for therapeutic applications. Finally, studies are needed to determine the long-term effects of this compound 58261 on neurological function and behavior.

Synthesis Methods

The synthesis of 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 involves several steps. The first step is the reaction of 2,6-dichloropurine with 3-phenylpropylamine in the presence of potassium carbonate to yield 2,6-dichloro-9-(3-phenylpropyl)purine. The second step involves the reaction of 2,6-dichloro-9-(3-phenylpropyl)purine with methyl isocyanate in the presence of triethylamine to yield this compound (this compound 58261).

Scientific Research Applications

4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Parkinson's disease. Studies have shown that this compound 58261 can improve motor function and reduce the severity of Parkinson's disease symptoms in animal models. Additionally, this compound 58261 has been shown to have neuroprotective effects in animal models of Huntington's disease, another neurodegenerative disorder.

properties

CAS RN

876902-05-5

Molecular Formula

C19H21N5O2

Molecular Weight

351.41

IUPAC Name

4,6,7-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H21N5O2/c1-13-12-24-15-16(20-18(24)21(13)2)22(3)19(26)23(17(15)25)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3

InChI Key

MLGHKCBYMYWRBL-UHFFFAOYSA-N

SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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